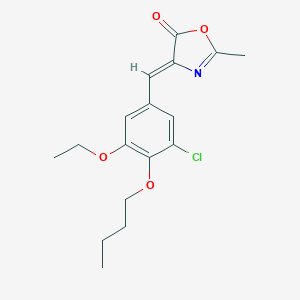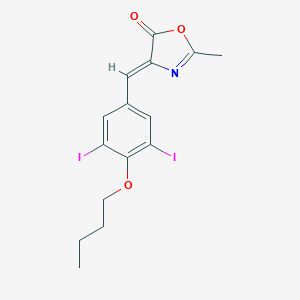![molecular formula C25H26Br2O6 B316254 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID](/img/structure/B316254.png)
2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes bromine atoms and a xanthene core, making it a valuable molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with appropriate aryl aldehydes in the presence of catalysts. Various catalysts such as nano-TiO2, P2O5/SiO2, ZrOCl2·8H2O, and silica sulfuric acid have been employed to facilitate this reaction . The reaction conditions often include solvent-free environments, which enhance the yield and reduce reaction times.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
化学反应分析
Types of Reactions
2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various xanthene derivatives, which have significant biological and industrial applications.
科学研究应用
Chemistry
In chemistry, 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound exhibits various biological activities, including antibacterial, anti-inflammatory, and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes, fluorescent materials, and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for diverse applications .
作用机制
The mechanism of action of 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and xanthene core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
9-aryl-1,8-dioxo-octahydroxanthenes: These compounds share a similar xanthene core but differ in their substituents.
3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene: This compound has a similar structure but lacks the bromine atoms.
Uniqueness
The presence of bromine atoms in 2-[2,6-DIBROMO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID imparts unique reactivity and biological properties, making it distinct from other xanthene derivatives .
属性
分子式 |
C25H26Br2O6 |
|---|---|
分子量 |
582.3 g/mol |
IUPAC 名称 |
2-[2,6-dibromo-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C25H26Br2O6/c1-24(2)7-15(28)21-17(9-24)33-18-10-25(3,4)8-16(29)22(18)20(21)12-5-13(26)23(14(27)6-12)32-11-19(30)31/h5-6,20H,7-11H2,1-4H3,(H,30,31) |
InChI 键 |
YQMCDIMMXDEYAU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)OCC(=O)O)Br)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)OCC(=O)O)Br)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,6-Dichlorobenzyl)amino]phenol](/img/structure/B316171.png)
![4-[({2-[(2-Chlorobenzyl)oxy]-1-naphthyl}methyl)amino]phenol](/img/structure/B316173.png)
![4-({[2-(Benzyloxy)-1-naphthyl]methyl}amino)phenol](/img/structure/B316175.png)
![4-({2-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B316176.png)
![4-[({2-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]PHENOL](/img/structure/B316178.png)
![4-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)phenol](/img/structure/B316180.png)
![methyl {2-ethoxy-6-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316181.png)
![methyl {2-bromo-6-ethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316182.png)
![ethyl {2-bromo-6-ethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316185.png)
![ethyl {2-iodo-6-methoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316186.png)
![ethyl {2-chloro-6-methoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316187.png)
![4-[3-ethoxy-5-iodo-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316189.png)


